

Solubility Profile of D-Malic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *D-Malic acid*

Cat. No.: *B1670821*

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This in-depth technical guide provides a comprehensive overview of the solubility of **D-Malic acid** in various solvents, catering to researchers, scientists, and professionals in drug development. The following sections detail quantitative solubility data, experimental protocols for solubility determination, and a logical workflow for solvent selection.

Quantitative Solubility Data

The solubility of **D-Malic acid** is a critical parameter for its application in various fields, including pharmaceuticals, food science, and chemical synthesis. The following tables summarize the available quantitative solubility data in a range of common solvents. Data for both the D-enantiomer and the racemic DL-mixture are presented, as the latter is frequently used in solubility studies.

Table 1: Solubility of D-(+)-Malic Acid

Solvent	Temperature (°C)	Solubility
Water	20	364 mg/mL[1]
Water	Not Specified	37.5 mg/mL (Sonication recommended)[2]
Ethanol	Not Specified	37.5 mg/mL (Sonication recommended)[2]
DMSO	Not Specified	60 mg/mL (Sonication recommended)[2]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	Not Specified	2 mg/mL (Sonication recommended)[2]

Table 2: Solubility of DL-Malic Acid

Solvent	Temperature (°C)	Solubility
Water	20	55.8 g/100 g[3]
Water	20	646.6 g/L[4]
Water	25	592,000 mg/L[3]
Ethanol (95%)	20	45.53 g/100 g[3]
Methanol	20	82.70 g/100 g[3]
Acetone	20	17-75 g/100 g[3]
Diethyl Ether	20	0.84 g/100 g[3]
Dioxane	20	22.70 g/100 g[3]
Ethanol	25	Freely soluble[2]
Water	25	Very soluble[2]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The most common methods cited in the literature for determining the solubility of malic acid are the static analytical (or equilibrium) method, followed by a quantitative analysis of the saturated solution. Below are detailed methodologies for two common analytical finishes: the gravimetric method and acid-base titration.

Isothermal Equilibrium Method

This is the foundational method for preparing a saturated solution at a specific temperature.

Apparatus:

- Jacketed glass vessel or flask
- Thermostatic water bath with temperature control ($\pm 0.1^{\circ}\text{C}$)
- Magnetic stirrer and stir bars
- Calibrated thermometer
- Syringe with a filter (e.g., $0.45\ \mu\text{m}$ PTFE or nylon)

Procedure:

- An excess amount of **D-Malic acid** is added to a known volume or mass of the chosen solvent in the jacketed glass vessel.
- The vessel is sealed to prevent solvent evaporation.
- The temperature of the circulating fluid in the jacket is set and maintained at the desired experimental temperature using the thermostatic water bath.
- The suspension is continuously agitated using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The stirring should be vigorous enough to keep the solid suspended but not so fast as to cause significant splashing.
- The solution is allowed to equilibrate for a sufficient period. This time can vary depending on the solvent and temperature and should be determined by preliminary experiments (e.g., by

taking measurements at different time points until the concentration of the solute remains constant). A typical equilibration time is 24-48 hours.

- Once equilibrium is reached, the stirring is stopped, and the excess solid is allowed to settle for a period (e.g., 2-4 hours) while maintaining the temperature.
- A sample of the clear supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a filter to prevent any undissolved solid particles from being collected.
- The collected sample is then analyzed using one of the methods described below to determine the concentration of **D-Malic acid**.

Analytical Methods for Concentration Determination

This method determines the mass of the solute in a known mass or volume of the solvent by evaporating the solvent.

Apparatus:

- Analytical balance (± 0.0001 g)
- Evaporating dish or beaker
- Oven with temperature control
- Desiccator

Procedure:

- A clean and dry evaporating dish is accurately weighed on an analytical balance.
- A known mass or volume of the filtered saturated solution (obtained from the isothermal equilibrium method) is transferred to the pre-weighed evaporating dish. The dish and its contents are then weighed again to determine the exact mass of the solution.
- The solvent is evaporated from the solution by placing the evaporating dish in an oven at a temperature sufficient to remove the solvent without decomposing the **D-Malic acid** (e.g.,

60-80°C).

- After the solvent has completely evaporated, the dish containing the dry **D-Malic acid** residue is placed in a desiccator to cool to room temperature.
- The cooled dish with the residue is weighed on the analytical balance.
- The process of drying, cooling, and weighing is repeated until a constant mass is obtained.
- The mass of the dissolved **D-Malic acid** is the final constant mass of the dish and residue minus the initial mass of the empty dish. The solubility can then be calculated and expressed in various units (e.g., g/100 g solvent, g/100 mL solvent).

This method determines the concentration of the acidic **D-Malic acid** by titrating it with a standardized basic solution.

Apparatus:

- Burette (calibrated)
- Pipettes
- Erlenmeyer flasks
- pH meter or a suitable colorimetric indicator (e.g., phenolphthalein)
- Standardized solution of a strong base (e.g., 0.1 M NaOH)

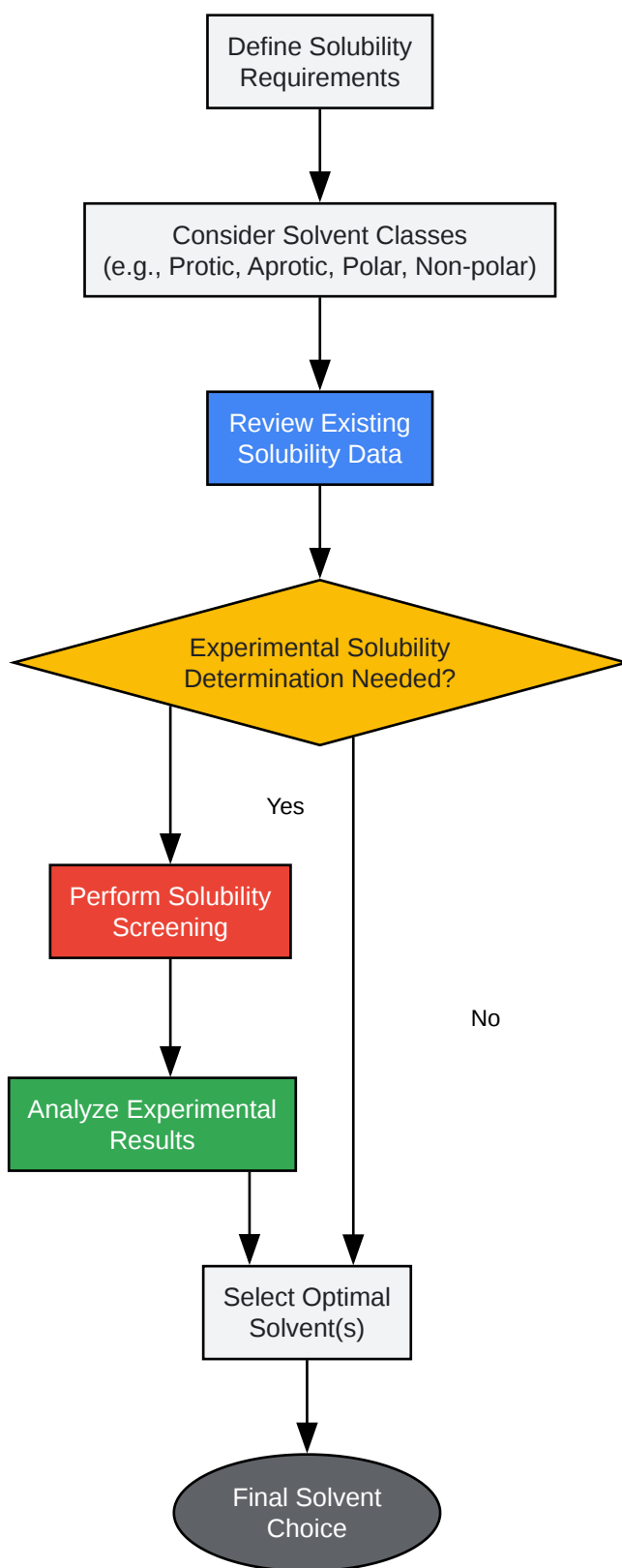
Procedure:

- A known volume of the filtered saturated solution is accurately transferred to an Erlenmeyer flask using a pipette.
- The sample is diluted with a suitable amount of distilled or deionized water to ensure the electrode of the pH meter is properly immersed.
- A few drops of a colorimetric indicator are added, or a calibrated pH meter electrode is placed into the solution.

- The standardized NaOH solution is added dropwise from the burette while the solution is continuously stirred.
- The titration is continued until the endpoint is reached. If using an indicator, this is observed as a persistent color change. If using a pH meter, the endpoint is the point of inflection on the titration curve.
- The volume of the NaOH solution used to reach the endpoint is recorded.
- The concentration of **D-Malic acid** in the saturated solution is calculated based on the stoichiometry of the acid-base reaction (1 mole of **D-Malic acid** reacts with 2 moles of NaOH).

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many research and development processes. The following diagram illustrates a logical workflow for choosing a suitable solvent for **D-Malic acid** based on solubility requirements.



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Caption: A logical workflow for **D-Malic acid** solvent selection.

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